molecular formula C14H7ClF3N3OS B2623534 3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 337924-93-3

3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2623534
CAS No.: 337924-93-3
M. Wt: 357.74
InChI Key: IYNGRCYRKCWPDD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Polyheterocyclic Systems

The IUPAC name 3-chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine adheres to skeletal replacement (‘a’) nomenclature rules for heterocyclic systems. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substituents are prioritized and numbered according to the seniority order of functional groups and heteroatoms.

  • Parent heterocycle selection : Pyridine is chosen as the parent structure due to its higher precedence over thiadiazole in IUPAC’s hierarchy of heterocycles.
  • Substituent numbering :
    • The chloro group (-Cl) occupies position 3.
    • The trifluoromethyl group (-CF₃) is at position 5.
    • The phenoxy group (-O-C₆H₄-) at position 2 is further substituted at the para position (C4) with a 1,2,3-thiadiazole ring.

The thiadiazole component is named using Hantzsch-Widman nomenclature, where the prefix thia- denotes sulfur, and -diazole indicates two nitrogen atoms. The numbering of the thiadiazole ring follows IUPAC guidelines, with sulfur at position 1 and nitrogen atoms at positions 2 and 3.

Table 1: Key Nomenclature Rules Applied

Component Nomenclature Rule Source
Pyridine Parent structure with locants 2,3,5
Phenoxy Substituent derived from phenol
1,2,3-Thiadiazole Hantzsch-Widman naming with ‘thia’

Positional Isomerism in Thiadiazole-Pyridine Hybrid Architectures

Positional isomerism arises from variations in substituent placement on either the pyridine or thiadiazole rings. For this compound, critical isomerism scenarios include:

  • Thiadiazole substitution on phenoxy :
    • The 1,2,3-thiadiazole is attached at position 4 of the phenoxy group. Isomers with thiadiazole at positions 2 or 3 would require distinct locants (e.g., 2-(1,2,3-thiadiazol-4-yl)phenoxy).
  • Pyridine substituent arrangement :
    • Swapping chloro and trifluoromethyl groups would yield 5-chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-3-(trifluoromethyl)pyridine, altering electronic properties.

Electronic effects of positional changes :

  • Moving the electron-withdrawing trifluoromethyl group to position 3 would increase the pyridine ring’s electron deficiency, potentially affecting reactivity in nucleophilic substitution reactions.
  • Relocating the thiadiazole to the meta position on the phenoxy group would disrupt conjugation between the oxygen lone pairs and the thiadiazole’s π-system.

Comparative Analysis of Substituent Effects: Chloro vs. Trifluoromethyl Groups

The chloro (-Cl) and trifluoromethyl (-CF₃) groups exert distinct electronic and steric influences on the pyridine-thiadiazole system:

Table 2: Substituent Electronic Parameters

Substituent Hammett σₚ Field Effect (σₖ) Resonance Effect (σ_R)
-Cl +0.23 Moderate -I Weak +M
-CF₃ +0.54 Strong -I Negligible +M
  • Chloro group :

    • Exhibits moderate electron-withdrawing induction (-I) due to chlorine’s electronegativity (3.16 Pauling scale).
    • Limited resonance donation (+M) via lone pair delocalization into the pyridine ring.
  • Trifluoromethyl group :

    • Stronger -I effect from three fluorine atoms (electronegativity = 4.0).
    • Hyperconjugation between C-F σ* orbitals and the pyridine ring further depletes electron density.

Impact on aromatic system :

  • The -CF₃ group at position 5 creates a localized electron-deficient region, enhancing susceptibility to nucleophilic attack at position 4.
  • The -Cl group at position 3 directs electrophilic substitution to position 4, though this is less pronounced due to the competing -I effect.

Steric considerations :

  • The -CF₃ group’s van der Waals volume (38.2 ų) exceeds that of -Cl (17.1 ų), potentially influencing molecular packing in crystalline states.

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3OS/c15-11-5-9(14(16,17)18)6-19-13(11)22-10-3-1-8(2-4-10)12-7-23-21-20-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNGRCYRKCWPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps. One common method starts with the preparation of the 1,2,3-thiadiazole moiety, which can be synthesized by the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This intermediate is then reacted with 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine under suitable conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole moiety can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The phenoxy group can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Catalysts: Palladium or copper catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while oxidation of the thiadiazole moiety could produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of 3-chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine have been synthesized and tested for their efficacy against various bacterial strains. A study demonstrated that similar compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Antifungal Properties
The compound's structure suggests potential antifungal activity, particularly due to the presence of the thiadiazole ring. In related research, derivatives were evaluated for their antifungal effects against fungi such as Candida albicans and Aspergillus niger. Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs), making them candidates for further development as antifungal agents .

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound positions it as a potential candidate for pesticide development. Compounds with similar structures have been shown to act as effective herbicides and insecticides. For example, a study highlighted the effectiveness of thiadiazole derivatives in controlling plant pathogens and pests .

Case Study: Herbicidal Activity
In a comparative study of various phenoxy herbicides, compounds similar to this compound were tested for their ability to inhibit weed growth. Results demonstrated significant herbicidal activity at low concentrations, suggesting that this compound could be developed into an effective agricultural chemical .

Material Science

Development of Functional Materials
The trifluoromethyl group in the compound enhances its electronic properties, making it suitable for applications in material science. Research has explored the use of similar compounds in creating advanced materials with specific electronic or optical properties. For instance, studies have shown that trifluoromethyl-containing compounds can improve the thermal stability and mechanical strength of polymers .

Case Study: Polymer Composites
A case study investigated the incorporation of trifluoromethyl-substituted pyridines into polymer matrices. The resulting composites exhibited enhanced thermal and mechanical properties compared to traditional materials, indicating potential applications in high-performance materials .

Summary Table of Applications

Application Area Specific Use Example Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus and E. coli
Antifungal agentsLower MICs against Candida albicans
AgriculturalPesticide developmentSignificant herbicidal activity at low concentrations
Control of plant pathogensEffective against common agricultural pests
Material ScienceAdvanced material developmentEnhanced thermal stability in polymer composites
Functional materialsImproved mechanical properties with trifluoromethyl groups

Mechanism of Action

The mechanism of action of 3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The thiadiazole moiety can bind to metal ions and proteins, potentially inhibiting enzyme activity or altering protein function . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Pyridine Derivatives

The target compound belongs to a family of halogenated pyridines with aryloxy substituents. Key structural differences among analogs lie in the substituents on the phenoxy group and the pyridine ring. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Pyridine Derivatives
Compound Name / ID Substituents on Phenoxy Group Pyridine Substituents Key Features
Target Compound 4-(1,2,3-Thiadiazol-4-yl) 3-Cl, 5-CF₃ Thiadiazole introduces sulfur and nitrogen heteroatoms, enhancing potential bioactivity
7e () 3-Nitro-4-(trifluoromethoxy benzyl) 3-Cl, 5-CF₃ Nitro group increases electron-withdrawing effects; higher melting point (122–124°C)
7b () 3-Fluoro-4-(trifluoromethylsulfonyl benzyl) 3-Cl, 5-CF₃ Sulfonyl group enhances polarity and stability; moderate yield (48.4%)
105626-86-6 () 4-(Ethoxycarbonyl) 3-Cl, 5-CF₃ Ethoxycarbonyl improves solubility in organic solvents
Haloxyfop Intermediate () 4-[[3-Chloro-5-CF₃-pyridinyl]oxy] 3-Cl, 5-CF₃ Herbicidal activity via inhibition of acetyl-CoA carboxylase

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: Nitro (7e) and sulfonyl (7b) groups reduce electron density on the pyridine ring, enhancing resistance to nucleophilic attack.

Agrochemical Potential

Compounds like haloxyfop () demonstrate that trifluoromethylpyridines with aryloxy linkages are effective herbicides. The target compound’s thiadiazole group could similarly inhibit enzyme targets in weeds, though further testing is required .

Biological Activity

3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure comprises a pyridine ring substituted with a chloro group and a phenoxy group containing a thiadiazole moiety. This compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C14H7ClF3N3OS
  • Molecular Weight : 357.74 g/mol
  • CAS Number : 337924-93-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole moiety can bind to metal ions and proteins, which may inhibit enzyme activity or alter protein function . This binding capability is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Antibacterial Potency : Compounds featuring the thiadiazole structure have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Some derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

  • Cytotoxicity Testing : The MTT assay has been employed to assess the cytotoxic activity of derivatives against human cancer cell lines such as HeLa and MCF-7. For example, certain thiadiazole derivatives exhibited IC50 values in the range of 20–30 μM against HeLa cells, indicating promising anticancer properties .

Case Studies

  • Cytotoxic Activity Evaluation :
    • A study synthesized novel thiadiazole derivatives and assessed their cytotoxicity against HeLa cells using the MTT assay. The most effective derivative showed an IC50 value of 29 μM, highlighting the potential of thiadiazole-containing compounds in cancer therapy .
  • Antimicrobial Studies :
    • Another research effort focused on synthesizing novel triazole and thiadiazole derivatives anchored by a phenoxy group. These compounds were screened for antimicrobial activity, revealing potent effects against a range of bacterial strains .

Comparative Analysis

CompoundAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
This compound0.008 - 0.04620 - 30
Similar Thiadiazole Derivative0.0033 - 0.0629
Triazole Anchored DerivativeNot specifiedNot specified

Q & A

Q. What are the common synthetic routes for synthesizing 3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine, and what parameters influence yield?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent integration. For example, pyridine protons resonate at δ 8.5–9.0 ppm, while thiadiazole protons appear at δ 7.5–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks). For related compounds, deviations <2 ppm confirm purity .
  • X-ray Crystallography : Resolves ambiguous stereochemistry; used in structurally similar imidazo-pyridine derivatives .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Agrochemical Development : Derivatives with trifluoromethyl groups exhibit herbicidal activity. Bioassays on Arabidopsis show inhibition of acetolactate synthase (ALS), a common herbicide target .
  • Medicinal Chemistry : The thiadiazole moiety may interact with kinase or protease targets. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during synthesis?

Methodological Answer:

  • Dynamic NMR (DNMR) : Detects rotational barriers in hindered substituents (e.g., phenoxy groups), explaining split peaks .
  • Isotopic Labeling : ¹⁵N-labeled thiadiazole helps assign overlapping signals in crowded spectra .
  • Contradiction Analysis : Compare experimental shifts with DFT-calculated NMR (Gaussian 09/B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm suggest impurities or tautomerism .

Q. What strategies enhance the compound’s herbicidal activity via structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the pyridine 5-position to improve ALS inhibition. For example, 7e (3-nitro derivative) shows 2× higher activity than unsubstituted analogs .
  • Bioisosteric Replacement : Replace thiadiazole with triazole to modulate lipophilicity (logP) while retaining target engagement. Triazole analogs of pyridalyl exhibit improved foliar absorption .

Table 2 : SAR for Herbicidal Activity

Substituent (Position)logPIC₅₀ (ALS, μM)
-CF₃ (5)3.20.12
-NO₂ (3)2.80.09
-OCH₃ (4)2.10.45

Q. How can synthetic routes be optimized for scalability without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 24 h to 2 h) and improve heat transfer for exothermic steps .
  • Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type couplings, reducing byproducts. For example, CuI/1,10-phenanthroline boosts coupling efficiency from 50% to 85% in biphenyl derivatives .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to ALS (PDB: 1NVS) over 100 ns trajectories to assess stability of hydrogen bonds with Ser653 and Asp376 .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications; e.g., -CF₃ contributes -1.2 kcal/mol to binding affinity vs. -H .

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